molecular formula C13H18O B13865375 4-Methyl-1-phenylhexan-3-one

4-Methyl-1-phenylhexan-3-one

Cat. No.: B13865375
M. Wt: 190.28 g/mol
InChI Key: DMYQWNWRWCENIJ-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylhexan-3-one is an organic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and are often found in recreational drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylhexan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of phenylacetone with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylhexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylhexan-3-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylethcathinone (4-MEC)
  • Alpha-pyrrolidinohexiophenone (α-PHP)
  • Methylenedioxypyrovalerone (MDPV)
  • Mephedrone
  • Methylone

Uniqueness

4-Methyl-1-phenylhexan-3-one is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Compared to other synthetic cathinones, it may exhibit different levels of psychoactivity and toxicity, making it a compound of interest in both research and forensic analysis .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-methyl-1-phenylhexan-3-one

InChI

InChI=1S/C13H18O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

DMYQWNWRWCENIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

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